H-Gly-Phe-Gly-OH
Overview
Description
Mechanism of Action
Target of Action
Peptides derived from dietary proteins, such as h-gly-phe-gly-oh, have been reported to display significant antioxidant activity . The mechanism of action may be that the antioxidant peptides could smoothly enter into target organs through hydrophobic interactions with membrane lipid bilayers by the aid of their hydrophobicity, where they are able to exert significant capacity of scavenging radicals .
Mode of Action
It is suggested that peptides like this compound may interact with their targets through hydrophobic interactions . This interaction could lead to changes in the target cells, such as the scavenging of radicals .
Biochemical Pathways
It is known that antioxidant peptides can exert effective metal ion (fe 2+ /cu 2+) chelating activity and lipid peroxidation inhibitory capacity . These activities suggest that this compound may affect pathways related to oxidative stress and lipid metabolism.
Result of Action
It is suggested that antioxidant peptides like this compound may have a significant capacity for scavenging radicals . This suggests that this compound may have a protective effect against oxidative stress at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
H-Gly-Phe-Gly-OH plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for proteolytic enzymes, which cleave peptide bonds. The interactions between this compound and these enzymes are essential for understanding protein degradation and synthesis processes. Additionally, this compound can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with other biomolecules, influencing their structure and function .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by interacting with cell surface receptors and intracellular signaling molecules. For example, this compound may affect the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling pathways. These interactions can ultimately influence gene expression and metabolic activities within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. For instance, this compound may inhibit proteases by occupying their active sites, preventing substrate access. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their activity. These molecular interactions can also result in changes in gene expression, as this compound may influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to a decrease in its biological activity and effectiveness in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular functions and promoting tissue repair. At high doses, it can cause toxic or adverse effects, including cellular stress and apoptosis. These threshold effects are essential for determining the safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. For example, this compound may affect the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound to target sites within the cell. The distribution of this compound can influence its biological activity and effectiveness in biochemical assays. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and influence cellular processes. These localization patterns are crucial for understanding the compound’s role in cellular function and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Phe-Gly-OH can be achieved through both solution-phase and solid-phase peptide synthesis methods. In solution-phase synthesis, the peptide bonds are formed by coupling the carboxyl group of one amino acid to the amino group of another, using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The protecting groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), are used to prevent unwanted reactions at the functional groups of the amino acids .
In solid-phase peptide synthesis, the peptide is assembled on a solid support, typically a resin. The amino acids are sequentially added to the growing peptide chain, with each addition followed by deprotection and washing steps. This method allows for the efficient synthesis of peptides with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase peptide synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing the efficiency and yield of the peptide synthesis process. The use of environmentally friendly solvents and reagents is also being explored to reduce the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Phe-Gly-OH can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Hydrolysis of the peptide bond can be catalyzed by enzymes such as proteases, resulting in the cleavage of the peptide into its constituent amino acids .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or chemical hydrolysis using strong acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the phenylalanine residue.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.
Major Products Formed
The major products formed from the hydrolysis of this compound are glycine and phenylalanine. Oxidation of the phenylalanine residue can lead to the formation of various oxidized derivatives .
Scientific Research Applications
H-Gly-Phe-Gly-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis reactions.
Biology: Serves as a substrate for studying enzyme kinetics and specificity of proteases.
Medicine: Investigated for its potential therapeutic effects and as a building block for designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and nanostructures for various applications
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-phenylalanine (H-Gly-Phe-OH)
- Glycyl-glycine (H-Gly-Gly-OH)
- Phenylalanyl-glycine (H-Phe-Gly-OH)
Uniqueness
H-Gly-Phe-Gly-OH is unique due to its tripeptide structure, which allows for more complex interactions with enzymes and receptors compared to dipeptides like H-Gly-Phe-OH and H-Gly-Gly-OH. The presence of the phenylalanine residue also imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c14-7-11(17)16-10(13(20)15-8-12(18)19)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,20)(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOYNRWLWHWAQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318645 | |
Record name | Glycylphenylalanylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14656-09-8 | |
Record name | NSC333491 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycylphenylalanylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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